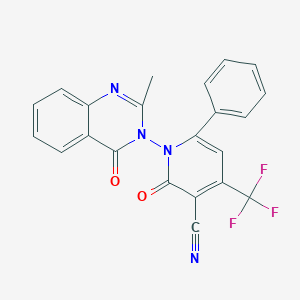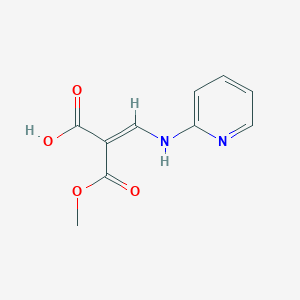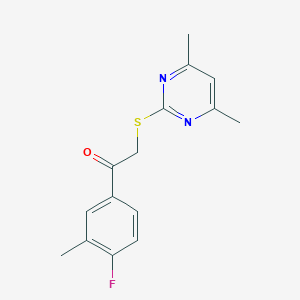
Benzyl 5-phenyl-3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4-isoxazolecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 5-phenyl-3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4-isoxazolecarboxylate is a compound that belongs to the isoxazole family. It has been extensively studied for its potential use in various scientific research applications.
作用机制
The mechanism of action of Benzyl 5-phenyl-3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4-isoxazolecarboxylate is still not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in the production of reactive oxygen species (ROS) in the body. ROS are known to cause oxidative damage to cells and tissues, which can lead to various diseases.
Biochemical and Physiological Effects:
Benzyl 5-phenyl-3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4-isoxazolecarboxylate has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to have antioxidant properties by scavenging free radicals in the body. In addition, it has been studied for its potential use in the treatment of cancer by inducing apoptosis in cancer cells.
实验室实验的优点和局限性
One of the advantages of using Benzyl 5-phenyl-3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4-isoxazolecarboxylate in lab experiments is its low toxicity. It has also been found to be stable under various conditions, making it easier to handle in experiments. However, one of the limitations is its poor solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for the study of Benzyl 5-phenyl-3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4-isoxazolecarboxylate. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases. Another direction is to study its effects on other diseases such as diabetes and cardiovascular diseases. In addition, further studies are needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
合成方法
The synthesis of Benzyl 5-phenyl-3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4-isoxazolecarboxylate involves the reaction of benzaldehyde, 2,4,6-trimethoxybenzaldehyde, and hydroxylamine hydrochloride in the presence of acetic acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified through recrystallization.
科学研究应用
Benzyl 5-phenyl-3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-4-isoxazolecarboxylate has been studied for its potential use in various scientific research applications. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
分子式 |
C26H25NO6 |
|---|---|
分子量 |
447.5 g/mol |
IUPAC 名称 |
benzyl (4R,5R)-5-phenyl-3-(2,4,6-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C26H25NO6/c1-29-19-14-20(30-2)22(21(15-19)31-3)24-23(25(33-27-24)18-12-8-5-9-13-18)26(28)32-16-17-10-6-4-7-11-17/h4-15,23,25H,16H2,1-3H3/t23-,25+/m1/s1 |
InChI 键 |
QKYWWPZJJJPBQM-NOZRDPDXSA-N |
手性 SMILES |
COC1=CC(=C(C(=C1)OC)C2=NO[C@H]([C@@H]2C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4)OC |
SMILES |
COC1=CC(=C(C(=C1)OC)C2=NOC(C2C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4)OC |
规范 SMILES |
COC1=CC(=C(C(=C1)OC)C2=NOC(C2C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]phenylalanine](/img/structure/B289456.png)
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]methionine](/img/structure/B289457.png)
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]serine](/img/structure/B289458.png)
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]isoleucine](/img/structure/B289459.png)
![N-[5-[(4-methoxyanilino)methylene]-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-4-ylidene]-N-(4-methoxyphenyl)amine](/img/structure/B289463.png)
![N-[5-[(2-chloroanilino)methylene]-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-4-ylidene]-N-(2-chlorophenyl)amine](/img/structure/B289464.png)
![4-methyl-N-[3-methyl-1-(2-pyridinyl)-5-(4-toluidinomethylene)-1,5,6,7-tetrahydro-4H-indazol-4-ylidene]aniline](/img/structure/B289465.png)

![2-[[(3,5-dibromopyridin-2-yl)amino]methylidene]indene-1,3-dione](/img/structure/B289467.png)

![N'-[(1Z)-1-(6-methyl-2,4-dioxopyran-3-ylidene)ethyl]pyridine-4-carbohydrazide](/img/structure/B289470.png)

![N-benzyl-2-{[2-(3-methylphenyl)-5,6,7,8-tetrahydro-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B289475.png)
